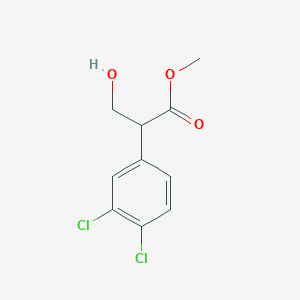

Methyl 2-(3,4-dichlorophenyl)-3-hydroxypropanoate

Description

Properties

IUPAC Name |

methyl 2-(3,4-dichlorophenyl)-3-hydroxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Cl2O3/c1-15-10(14)7(5-13)6-2-3-8(11)9(12)4-6/h2-4,7,13H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWPJQLPZFIYXCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CO)C1=CC(=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701168119 | |

| Record name | Benzeneacetic acid, 3,4-dichloro-α-(hydroxymethyl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701168119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1254365-79-1 | |

| Record name | Benzeneacetic acid, 3,4-dichloro-α-(hydroxymethyl)-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1254365-79-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzeneacetic acid, 3,4-dichloro-α-(hydroxymethyl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701168119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 2-(3,4-dichlorophenyl)-3-hydroxypropanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Esterification-Based Preparation

According to data from Vulcanchem, the primary synthetic route for methyl 2-(3,4-dichlorophenyl)-3-hydroxypropanoate involves an esterification reaction starting from the corresponding hydroxy acid precursor. The process can be summarized as follows:

- Starting Materials: The hydroxy acid containing the 3,4-dichlorophenyl group.

- Reaction Conditions: Typically, the hydroxy acid is reacted with methanol in the presence of an acid catalyst under reflux conditions.

- Outcome: Formation of the methyl ester with retention of the hydroxy group on the propanoate chain.

This method yields the target compound with high specificity, leveraging the reactivity of the carboxylic acid group towards esterification while maintaining the integrity of the aromatic dichlorophenyl substituent.

Analogous Preparation Insights from Related Compounds

While direct detailed experimental procedures for this compound are limited, preparation methods for structurally related compounds provide valuable insights:

Methyl 2-bromo-3-hydroxypropanoate Synthesis: This compound is synthesized by reacting 2-bromo-3-hydroxypropionic acid with methanol in the presence of hydrogen bromide at 65°C for 21 hours under an inert atmosphere. The reaction mixture is then purified by silica gel chromatography to isolate the methyl ester in yields up to 87%.

Two-Stage Bromination and Esterification: Another method involves bromic acid, potassium bromide, and sodium nitrite in aqueous conditions at low temperature, followed by esterification with methanol at elevated temperature (65°C) for 48 hours. This yields methyl 2-bromo-3-hydroxypropanoate in 65% yield.

These procedures highlight the importance of controlled acidic conditions and temperature management to achieve high yields and purity, which are likely applicable to the preparation of the dichlorophenyl derivative by analogy.

Purification and Characterization

Purification typically involves:

- Extraction with organic solvents such as dichloromethane or ethyl acetate.

- Washing with aqueous sodium bicarbonate and brine to remove acidic impurities.

- Drying over anhydrous sodium sulfate or magnesium sulfate.

- Final purification by silica gel chromatography using solvent mixtures like dichloromethane/ethyl ether.

Analytical techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are employed to confirm the structural integrity and purity of the compound.

Data Table Summarizing Key Preparation Parameters

| Aspect | Details |

|---|---|

| Starting Material | 3,4-Dichlorophenyl-substituted hydroxy acid (precursor) |

| Key Reaction | Esterification with methanol under acidic conditions |

| Typical Catalyst | Acid catalyst (e.g., HBr, H2SO4) |

| Temperature Range | Reflux or ~65°C |

| Reaction Time | 21 to 48 hours depending on method |

| Atmosphere | Inert atmosphere (e.g., nitrogen) recommended for sensitive intermediates |

| Purification | Liquid-liquid extraction, drying, silica gel chromatography |

| Yield Range (Related Compounds) | 65% to 87% (based on methyl 2-bromo-3-hydroxypropanoate analogs) |

| Analytical Techniques | 1H NMR, 13C NMR, MS, IR |

| Physical State of Product | Typically a clear liquid or solid depending on purity and crystallization conditions |

Research Findings and Notes

- The presence of halogen substituents such as chlorine on the phenyl ring requires careful handling to avoid side reactions or dehalogenation.

- Esterification under mild acidic conditions preserves the hydroxy group, which is critical for the biological activity and further synthetic utility of the compound.

- Analogous compounds with bromo substituents have been synthesized with high yields, suggesting that similar strategies can be adapted for the dichlorophenyl derivative.

- The reaction conditions (temperature, solvent, catalyst) must be optimized to balance reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3,4-dichlorophenyl)-3-hydroxypropanoate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chlorine atoms.

Major Products

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of the corresponding alcohol.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Methyl 2-(3,4-dichlorophenyl)-3-hydroxypropanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-(3,4-dichlorophenyl)-3-hydroxypropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with 3,4-Dichlorophenyl Substitutions

Ethyl 2-(4-((2-(4-(3-(3,4-Dichlorophenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10g)

- Structure : Features a thiazole ring, piperazine linker, and urea group attached to the 3,4-dichlorophenyl moiety.

- Synthesis : High yield (87%) via multi-step coupling reactions, indicating robust synthetic accessibility .

- Mass Spec : ESI-MS m/z: 548.1 [M+H]+, reflecting a molecular weight distinct from the target compound due to the thiazole-piperazine-urea scaffold.

BD 1008 and BD 1047

- BD 1008 : N-[2-(3,4-Dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine dihydrobromide.

- BD 1047: N-[2-(3,4-Dichlorophenyl)ethyl]-N-methyl-2-(dimethylamino)ethylamine dihydrobromide.

- Structure : Both are tertiary amines with ethylamine linkers and 3,4-dichlorophenyl groups.

- Pharmacology : Sigma receptor ligands with demonstrated CNS activity, highlighting the role of the dichlorophenyl group in receptor recognition .

- Key Difference : The absence of ester or hydroxyl groups in BD compounds reduces polarity, likely increasing blood-brain barrier penetration relative to the target compound.

SR140333 and SR142801

- SR140333 : A piperidine-derived antagonist with a 3,4-dichlorophenyl group and complex bicyclic structure.

- SR142801 : Features a benzoyl-piperidine scaffold with a 3,4-dichlorophenylpropyl chain.

- Pharmacology : SR140333 is a neurokinin-1 (NK1) receptor antagonist, while SR142801 targets tachykinin receptors. Both emphasize the dichlorophenyl group’s role in hydrophobic binding pockets .

- Key Difference : The target compound’s ester and hydroxyl groups contrast with the amide and quaternary ammonium functionalities in SR analogs, suggesting divergent metabolic pathways.

Functional Group Comparisons

Ester vs. Amide Linkages

- Target Compound : The methyl ester may confer faster metabolic clearance via esterases compared to amide-containing analogs (e.g., SR48968) .

Hydroxyl Group Impact

- The C3 hydroxyl group in the target compound could participate in hydrogen bonding, a feature absent in non-hydroxylated analogs like BD 1006. This may enhance solubility but reduce lipid bilayer penetration.

Research Findings and Implications

- Synthetic Accessibility : The target compound’s simpler structure may allow for easier scale-up compared to multi-heterocyclic analogs like 10g or SR140333 .

- Pharmacological Potential: The dichlorophenyl group’s prevalence in sigma and neurokinin receptor ligands (BD 1008, SR140333) suggests the target compound could be optimized for similar targets .

- Metabolic Stability : The ester group may render the compound susceptible to hydrolysis, necessitating prodrug strategies or structural modifications for prolonged activity.

Biological Activity

Methyl 2-(3,4-dichlorophenyl)-3-hydroxypropanoate is a compound of interest due to its potential biological activity and applications in medicinal chemistry. This article reviews the biological activities associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

This compound has the following structural formula:

- Molecular Formula : C9H8Cl2O3

- Molecular Weight : 235.07 g/mol

The compound features a hydroxy group (-OH) and a dichlorophenyl moiety, which are significant for its biological interactions.

Research indicates that this compound exhibits several biological activities:

- Antidepressant Activity : This compound has been studied for its potential as a rapid-acting antidepressant. It acts on neurotransmitter systems, particularly targeting serotonin and norepinephrine reuptake inhibition, similar to established antidepressants like fluoxetine .

- Inhibitory Effects : The compound has demonstrated inhibitory effects on monoamine reuptake transporters, which are crucial in regulating neurotransmitter levels in the brain. This suggests potential therapeutic applications in mood disorders .

Case Studies

- Antidepressant Efficacy :

- Neuroprotective Properties :

Comparative Table of Biological Activities

Q & A

Q. What are the optimal synthetic routes for Methyl 2-(3,4-dichlorophenyl)-3-hydroxypropanoate?

Synthesis of this compound can be approached via esterification of the corresponding propanoic acid precursor or through nucleophilic substitution reactions. For example, analogous compounds like methyl-3-hydroxy-2,2-dimethyl-3-(4-chlorophenyl)propanoate are synthesized using a two-step process: (1) Claisen condensation of substituted acetophenones with ethyl chloroacetate, followed by (2) hydrolysis and esterification under acidic conditions . Adjustments for the 3,4-dichlorophenyl substituent may require optimization of reaction time, temperature (e.g., 60–80°C), and catalysts (e.g., H₂SO₄ or p-toluenesulfonic acid) to account for steric and electronic effects of the dichloro groups.

Q. How can the structural identity of this compound be confirmed experimentally?

Key characterization methods include:

- X-ray crystallography : Resolve the stereochemistry and confirm the spatial arrangement of the 3,4-dichlorophenyl and hydroxy groups, as demonstrated for structurally related esters like (Z)-methyl 3-(2,4-dichlorophenyl)-3-hydroxyacrylate .

- NMR spectroscopy : Analyze - and -NMR to identify chemical shifts for the dichlorophenyl ring ( ~7.2–7.5 ppm), ester methyl group ( ~3.6–3.8 ppm), and hydroxy proton ( ~2.5–5.0 ppm, depending on solvent) .

- Mass spectrometry : Confirm molecular weight (e.g., via ESI-MS) and fragmentation patterns.

Q. What are the solubility and stability profiles of this compound under experimental conditions?

While direct data for this compound is limited, structurally similar 3-hydroxypropanoate esters exhibit high aqueous solubility due to hydrogen bonding from the hydroxyl group, but lipophilicity increases with aromatic chloro substituents. For example, (R)-3-(3,4-dihydroxyphenyl)-2-hydroxypropanoic acid shows solubility >10 mg/mL in water and DMSO, with stability enhanced at pH 4–6 and temperatures below 25°C . Stability studies should assess hydrolysis of the ester group under basic conditions and photodegradation due to the dichlorophenyl moiety.

Advanced Research Questions

Q. How can researchers design assays to evaluate the biological activity of this compound in receptor binding studies?

The 3,4-dichlorophenyl group is common in ligands targeting G protein-coupled receptors (GPCRs) or ion channels. For example, SR140333, a tachykinin NK₁ receptor antagonist, incorporates a 3,4-dichlorophenyl moiety for enhanced binding affinity . Methodological steps:

- Receptor affinity assays : Use radiolabeled ligands (e.g., -substance P) in competitive binding assays with cell membranes expressing target receptors.

- Functional activity : Measure intracellular calcium flux (Fluo-4 AM dye) or cAMP accumulation (ELISA) to assess agonist/antagonist effects.

- Docking studies : Utilize computational tools (e.g., AutoDock Vina) to model interactions between the compound and receptor active sites, leveraging crystallographic data from related esters .

Q. What computational approaches are suitable for predicting the pharmacokinetic properties of this compound?

- ADME modeling : Tools like SwissADME predict high gastrointestinal absorption (due to moderate LogP ~2.5) but low blood-brain barrier penetration (polar surface area >70 Ų).

- Metabolism prediction : CYP450 inhibition can be assessed using molecular docking against CYP3A4 and CYP2D6 isoforms, though the hydroxy group may reduce interaction with heme iron.

- QSAR analysis : Correlate electronic parameters (e.g., Hammett σ constants of chloro substituents) with bioactivity data from analogs .

Q. How should researchers address contradictions in experimental data between structurally similar compounds?

For example, discrepancies in bioactivity between 3,4-dichloro and 2,4-dichloro derivatives can arise from differences in steric hindrance or electronic effects. Mitigation strategies:

- Comparative SAR studies : Synthesize and test analogs with varying chloro-substitution patterns to isolate structural contributors.

- Crystallographic analysis : Resolve binding modes of analogs to receptors, as seen in studies of (Z)-methyl 3-(2,4-dichlorophenyl)-3-hydroxyacrylate .

- Statistical validation : Apply multivariate analysis (e.g., PCA) to distinguish between noise and structurally driven trends in datasets.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.